molecular formula C14H16N2O5S B2455622 (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1251693-62-5

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2455622
CAS No.: 1251693-62-5
M. Wt: 324.35
InChI Key: PVZOHNLZQPLEHL-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a versatile chemical compound with a unique structure that offers immense potential in various scientific research applications. This compound contains a 5-methyl-1,2-oxazole ring and a 4-(dimethylsulfamoyl)benzoate moiety, making it an interesting subject for studies in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves the reaction of 5-methyl-1,2-oxazole with 4-(dimethylsulfamoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethylsulfamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-10-8-12(15-21-10)9-20-14(17)11-4-6-13(7-5-11)22(18,19)16(2)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZOHNLZQPLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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